DNPYR-DL-NORLEUCINE
Description
DNPYR-DL-NORLEUCINE is a chemically modified derivative of DL-norleucine, a non-proteinogenic amino acid with the IUPAC name 2-aminohexanoic acid (CAS 616-06-8) . The term "DNPYR" refers to the N-propargyloxycarbonyl (Prg) protecting group attached to the amino terminus, along with a propargyl ester modification at the carboxyl group. These modifications result in the molecular formula C₁₃H₁₇NO₄ and a calculated molecular weight of 251.28 g/mol .
The propargyl groups enhance reactivity for applications such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling selective conjugation in peptide synthesis or bioconjugation strategies. The compound is typically stored under ambient, light-protected conditions to preserve stability .
Properties
CAS No. |
102783-26-6 |
|---|---|
Molecular Formula |
C12H13N3O6 |
Molecular Weight |
295.24812 |
Synonyms |
DNPYR-DL-NORLEUCINE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Key structural distinctions among DL-norleucine derivatives lie in their protecting groups and functional modifications:
- This compound: Dual propargyl modifications enable orthogonal reactivity for bioconjugation.
- Fmoc-Nle-OH : Fmoc is base-labile, widely used in solid-phase peptide synthesis (SPPS) .
- Boc-Nle-OH : Acid-labile Boc groups are compatible with SPPS and medicinal chemistry .
- 6-Hydroxy-DL-norleucine methyl ester HCl: Hydroxyl and methyl ester groups alter solubility and metabolic stability .
Physicochemical Properties
- Solubility: Unmodified DL-norleucine is water-soluble due to its free amino and carboxyl groups . this compound and ester derivatives (e.g., propargyl, methyl) exhibit reduced polarity, favoring organic solvents. The hydrochloride salt in 6-hydroxy-DL-norleucine methyl ester enhances aqueous solubility .
- Stability: Propargyl groups in this compound are stable under acidic and basic conditions but require specific catalysts (e.g., Cu⁺) for cleavage . Fmoc and Boc groups are cleaved under basic (e.g., piperidine) and acidic (e.g., TFA) conditions, respectively .
Commercial Availability
- DL-Norleucine: Available from Sigma-Aldrich (purity ≥98%) .
- Fmoc-/Boc-Nle-OH: Supplied by Aldrich and Novabiochem .
- This compound: Not commercially listed in the provided evidence; likely requires custom synthesis .
Research Findings and Trends
- Synthetic Utility: Propargyl modifications in this compound offer versatility in modular synthesis, contrasting with traditional Fmoc/Boc protections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
